N-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole ring, which is known for its biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound may serve as a tool for studying biological processes and pathways, particularly those involving triazole-containing molecules.
Industrial Applications: It can be utilized in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxy-5-methylphenyl)-4-iodobenzamide
- N-(4-chloro-2-methoxy-5-methylphenyl)cyclohexanecarboxamide
- 5-(5-bromo-2-hydroxybenzoyl)-1-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific substitution pattern on the triazole ring, which can confer distinct biological and chemical properties
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-5-phenyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-10-8-13(14(24-2)9-12(10)18)19-17(23)16-15(20-22-21-16)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESPFVUKSOSMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=NNN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.